molecular formula C7H10F3NO3 B7941152 (2S)-2-(4,4,4-Trifluorobutanoylamino)propanoic acid

(2S)-2-(4,4,4-Trifluorobutanoylamino)propanoic acid

Cat. No.: B7941152
M. Wt: 213.15 g/mol
InChI Key: ANLRCVLRDIIGKK-BYPYZUCNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-2-(4,4,4-Trifluorobutanoylamino)propanoic acid is an organic compound characterized by the presence of a trifluorobutanoylamino group attached to a propanoic acid backbone. This compound is notable for its trifluoromethyl group, which imparts unique chemical properties, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-(4,4,4-Trifluorobutanoylamino)propanoic acid typically involves the reaction of (S)-2-aminopropanoic acid with 4,4,4-trifluorobutyryl chloride under basic conditions. The reaction proceeds through the formation of an amide bond, facilitated by the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as recrystallization and chromatography is common to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-(4,4,4-Trifluorobutanoylamino)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The trifluoromethyl group can be oxidized under strong oxidative conditions.

    Reduction: The amide bond can be reduced to an amine under specific conditions.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Lithium aluminum hydride or borane can be employed for the reduction of the amide bond.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of trifluoromethyl ketones or carboxylic acids.

    Reduction: Formation of (2S)-2-(4,4,4-trifluorobutylamino)propanoic acid.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2S)-2-(4,4,4-Trifluorobutanoylamino)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties due to the presence of the trifluoromethyl group.

Mechanism of Action

The mechanism of action of (2S)-2-(4,4,4-Trifluorobutanoylamino)propanoic acid involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, potentially inhibiting their activity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-2-(4,4,4-Trifluoromethylamino)propanoic acid
  • (2S)-2-(4,4,4-Trifluorobutylamino)propanoic acid
  • (2S)-2-(4,4,4-Trifluorobutoxy)propanoic acid

Uniqueness

(2S)-2-(4,4,4-Trifluorobutanoylamino)propanoic acid is unique due to the presence of the trifluorobutanoylamino group, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring high stability, specific reactivity, and enhanced binding interactions.

Properties

IUPAC Name

(2S)-2-(4,4,4-trifluorobutanoylamino)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10F3NO3/c1-4(6(13)14)11-5(12)2-3-7(8,9)10/h4H,2-3H2,1H3,(H,11,12)(H,13,14)/t4-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANLRCVLRDIIGKK-BYPYZUCNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC(=O)CCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)O)NC(=O)CCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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